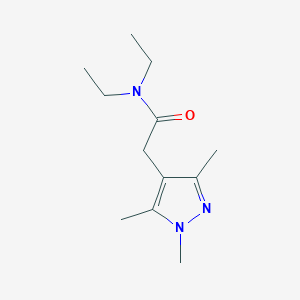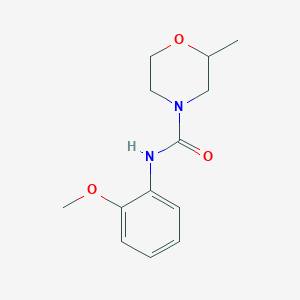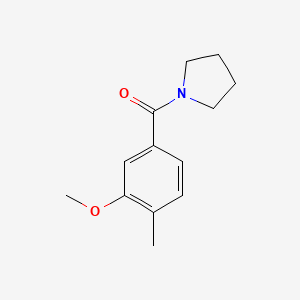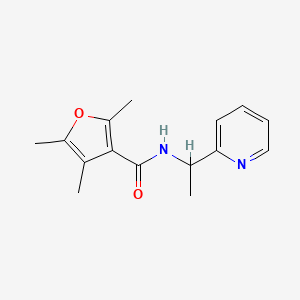![molecular formula C16H24N2O3 B7516481 2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one is a synthetic compound that has been used in scientific research for various purposes. It is also known as TFMPP, which is an abbreviation for its chemical name. This compound has been the subject of many studies due to its potential therapeutic properties and its ability to interact with certain receptors in the brain.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, such as serotonin and dopamine. TFMPP has been shown to bind to serotonin receptors, which can affect mood, appetite, and sleep.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect gastrointestinal motility and secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFMPP in lab experiments is its ability to interact with specific receptors in the brain, which can provide insights into the role of these receptors in various physiological processes. However, one limitation is that TFMPP may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on TFMPP, including the development of more selective compounds that target specific receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications. Finally, more research is needed to determine the long-term effects of TFMPP on various physiological systems.
Méthodes De Synthèse
The synthesis of TFMPP involves several steps, including the reaction of 2-methyl-1-propanone with piperazine and 2,4,5-trimethylfuran-3-carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
TFMPP has been used in various scientific studies, including those focused on the central nervous system, cardiovascular system, and gastrointestinal system. It has been shown to interact with certain receptors in the brain, such as serotonin receptors, which are involved in mood regulation and anxiety.
Propriétés
IUPAC Name |
2-methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)15(19)17-6-8-18(9-7-17)16(20)14-11(3)12(4)21-13(14)5/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOBZLGIXWRMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCN(CC2)C(=O)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)




![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)

![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)

